Benzo[d]oxazole-2-sulfonamide
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Overview
Description
Benzo[d]oxazole-2-sulfonamide is a heterocyclic compound that features a benzoxazole ring fused with a sulfonamide group. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities. The benzoxazole moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-2-sulfonamide typically involves the cyclization of 2-aminophenol with sulfonamide derivatives. One common method includes the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal catalysts or ionic liquids may be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Benzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Benzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazole-2-thiol
- Benzo[d]oxazole-2-carboxamide
- Benzo[d]oxazole-2-amine
Uniqueness
Benzo[d]oxazole-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile scaffold in drug design and development .
Properties
Molecular Formula |
C7H6N2O3S |
---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H2,8,10,11) |
InChI Key |
BBFZKZROAWKUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
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